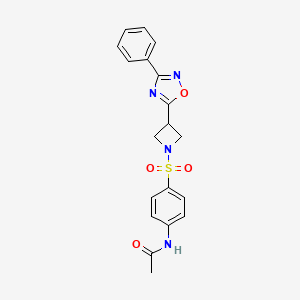

N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a synthetically derived small molecule characterized by a unique combination of functional groups:

- Azetidine ring: A strained four-membered nitrogen-containing heterocycle.

- 1,2,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom.

- Sulfonyl linker: Connects the azetidine moiety to a phenyl-acetamide group.

Properties

IUPAC Name |

N-[4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-13(24)20-16-7-9-17(10-8-16)28(25,26)23-11-15(12-23)19-21-18(22-27-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTCRZFHPBJKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide, is a derivative of 1,2,4-oxadiazole1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities. They have been synthesized as anti-infective agents.

Mode of Action

It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property allows them to interact with their targets, potentially leading to changes in the target’s function.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can have a wide range of effects on different biochemical pathways due to their broad spectrum of biological activities.

Pharmacokinetics

It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially impact its bioavailability.

Result of Action

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. It’s worth noting that some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC).

Biological Activity

N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex compound that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure that integrates an azetidine ring with a sulfonamide group and an oxadiazole moiety. The synthesis typically involves the reaction of substituted phenyl groups with azetidine derivatives, leading to various substituted oxadiazoles. The presence of the oxadiazole ring is particularly significant due to its known biological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit potent anticancer activity. For instance, derivatives similar to N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| AZ-19 | MCF-7 | 12.7 | Induces apoptosis via intrinsic pathway |

| AZ-15 | HeLa | 15.1 | Inhibits cell proliferation |

| AZ-10 | A549 | 14.9 | Cell cycle arrest in G2/M phase |

The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups (EWGs) at specific positions enhance the anticancer efficacy by increasing the compound's reactivity towards cellular targets .

Antimicrobial Activity

The antimicrobial potential of N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide has been evaluated against a range of bacterial and fungal strains. Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| AZ-5 | Staphylococcus aureus | 25 |

| AZ-10 | Escherichia coli | 30 |

| AZ-19 | Aspergillus niger | 20 |

Studies indicate that the presence of functional groups such as -Cl or -NO2 at the para position enhances antibacterial activity by disrupting bacterial cell wall synthesis .

Antioxidant Activity

The antioxidant capacity of N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide has also been assessed using various assays such as DPPH radical scavenging. Compounds derived from similar frameworks have shown superior antioxidant properties compared to standard antioxidants.

Table 3: Antioxidant Activity

| Compound | IC50 (µg/mL) | Comparison to Standard |

|---|---|---|

| AZ-15 | 42.88 | Better than Trolox |

| AZ-8 | 45.02 | Comparable to Ascorbic Acid |

The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .

Case Studies

Several case studies illustrate the biological activity of compounds related to N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide:

- Anticancer Study : A study on azetidine derivatives showed that modifications at the phenolic position significantly enhanced their cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values below 15 µM.

- Antimicrobial Evaluation : A series of oxadiazole derivatives were tested against clinical isolates of bacteria and fungi, revealing that certain substitutions led to increased potency against resistant strains.

- Oxidative Stress Protection : In vivo studies demonstrated that compounds exhibiting high antioxidant potential could reduce markers of oxidative stress in animal models subjected to induced oxidative damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole/Thiadiazole

The 1,2,4-oxadiazole in the target compound distinguishes it from analogs with 1,3,4-oxadiazole (e.g., 634174-15-5 in ) or thiadiazole rings (e.g., 511276-56-5 in ). Key differences include:

- Electronic Effects : 1,2,4-Oxadiazole’s electron-withdrawing nature enhances metabolic stability compared to sulfur-containing thiadiazoles, which may exhibit different redox properties .

Azetidine vs. Larger Nitrogen Heterocycles

The azetidine ring introduces conformational strain compared to five- or six-membered rings (e.g., pyrrolidine in ’s pyrazole-containing compound):

Substituent Effects on Bioactivity

Sulfonyl Linker vs. Sulfanyl/Sulfonamide Groups

The sulfonyl group in the target compound contrasts with sulfanyl (e.g., 573943-64-3 in ) and sulfonamide (e.g., mefluidide in ) linkers:

- Metabolic Stability : Sulfonyl linkages are less prone to oxidative metabolism than sulfanyl groups, which may improve pharmacokinetics.

Aromatic Substituents

- Halogenated Phenyl Groups : Mefluidide () uses trifluoromethyl and dimethyl substituents for pesticidal activity, while the target’s phenyl-oxadiazole may optimize interactions in therapeutic targets .

- Pyridine-Containing Analogs : Compounds like 573943-64-3 () incorporate pyridine, which could enhance metal-binding capacity compared to the target’s purely carbon-based aromatic system .

Spectroscopic Analysis

Spectral data for the target compound would differ from ’s pyrazole-acetamide analog:

- NMR Shifts : The sulfonyl group and oxadiazole ring would deshield nearby protons, producing distinct $ ^1H $-NMR peaks compared to methyl-substituted pyrazoles .

- IR Stretching: The sulfonyl group’s S=O stretch (~1350 cm$ ^{-1} $) and oxadiazole’s C=N/C-O stretches (~1600 cm$ ^{-1} $) are diagnostic markers .

Data Tables: Comparative Analysis

Research Findings and Implications

- Conformational Rigidity : The azetidine-oxadiazole combination may improve target selectivity over flexible analogs like FP1-12 (), which use triazole rings .

- Metabolic Stability : The sulfonyl group and oxadiazole ring likely reduce susceptibility to cytochrome P450 enzymes compared to sulfanyl-containing compounds .

- Synthetic Scalability : Challenges in azetidine functionalization may limit yields compared to larger-ring heterocycles, necessitating optimized catalysts (e.g., zeolites as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.